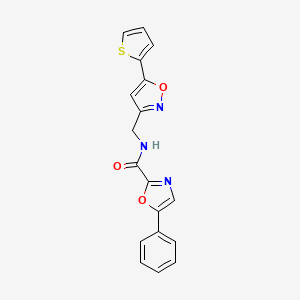

5-phenyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)oxazole-2-carboxamide

Beschreibung

This compound is a heterocyclic amide featuring an oxazole core substituted with a phenyl group at position 3. The oxazole-2-carboxamide moiety is further functionalized with a methylene bridge linked to a 5-(thiophen-2-yl)isoxazol-3-yl group.

Eigenschaften

IUPAC Name |

5-phenyl-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]-1,3-oxazole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O3S/c22-17(18-20-11-15(23-18)12-5-2-1-3-6-12)19-10-13-9-14(24-21-13)16-7-4-8-25-16/h1-9,11H,10H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZSUNCNLXSYOLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(O2)C(=O)NCC3=NOC(=C3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

5-phenyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)oxazole-2-carboxamide is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an oxazole ring, an isoxazole moiety, and a phenyl group. Its molecular formula is , and it has been synthesized using various methods that yield high purity and yield rates.

Research indicates that compounds with similar structures often exhibit diverse biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. The specific mechanisms through which 5-phenyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)oxazole-2-carboxamide exerts its effects are still being elucidated. However, it is hypothesized that the isoxazole moiety plays a crucial role in interacting with biological targets, potentially affecting enzyme inhibition and receptor modulation.

Biological Activity Overview

-

Antimicrobial Activity :

Studies have demonstrated that oxazole derivatives possess significant antimicrobial properties. For instance, a review highlighted the minimum inhibitory concentration (MIC) values for various oxazole compounds against fungal strains such as Candida albicans and Aspergillus niger .Compound MIC (µg/ml) 11 1.6 12 0.8 -

Anticancer Potential :

Preliminary studies suggest that the compound may exhibit anticancer activity by inducing apoptosis in cancer cell lines. The mechanisms likely involve the modulation of signaling pathways associated with cell survival and proliferation. -

Anti-inflammatory Effects :

Isoxazole derivatives have been studied for their anti-inflammatory properties, particularly through the inhibition of cyclooxygenase (COX) enzymes. This suggests potential applications in treating inflammatory diseases.

Case Studies

-

In Vitro Studies :

Recent research has focused on the compound's effects on various cancer cell lines. One study reported that treatment with 5-phenyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)oxazole-2-carboxamide resulted in significant reductions in cell viability in breast cancer cells, indicating its potential as a therapeutic agent . -

Structure-Activity Relationship (SAR) :

A comprehensive SAR analysis has been conducted to identify key structural features that enhance biological activity. Modifications to the phenyl group and the introduction of different substituents on the isoxazole ring have shown to influence potency and selectivity against specific biological targets .

Future Directions

Further research is necessary to fully understand the pharmacokinetics and pharmacodynamics of 5-phenyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)oxazole-2-carboxamide. Future studies should focus on:

- In Vivo Studies : Evaluating the efficacy and safety profile in animal models.

- Clinical Trials : Investigating therapeutic applications in humans for conditions such as cancer and inflammatory diseases.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer properties of isoxazole derivatives, including 5-phenyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)oxazole-2-carboxamide. Isoxazole compounds have been shown to exhibit cytotoxic effects against various cancer cell lines.

Case Studies and Findings

- FLT3 Inhibition : A related study synthesized N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives that inhibited FLT3 phosphorylation, leading to tumor regression in xenograft models . This suggests that similar structural motifs in 5-phenyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)oxazole-2-carboxamide may also exhibit FLT3 inhibitory activity.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Isoxazole derivatives are known for their potential as antibacterial and antifungal agents.

Research Insights

Studies have reported that isoxazoles substituted with thienyl groups display significant antibacterial activity against pathogens such as E. coli and S. aureus . The presence of the thiophene moiety in 5-phenyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)oxazole-2-carboxamide may enhance its lipid solubility, potentially increasing its efficacy against these microorganisms.

| Activity Type | Target Organisms | Effectiveness |

|---|---|---|

| Antibacterial | E. coli, S. aureus | Significant activity observed |

| Antifungal | C. albicans | Moderate to high activity reported |

Synthesis and Structural Modifications

The synthesis of 5-phenyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)oxazole-2-carboxamide can serve as a foundation for the development of novel compounds with enhanced biological activities. The structural modifications can lead to derivatives with improved pharmacokinetic profiles.

Synthetic Pathways

Research indicates that various synthetic routes can be employed to introduce different substituents on the isoxazole ring, which can modulate the biological activity of the resulting compounds . This adaptability makes it a valuable scaffold in drug design.

Vergleich Mit ähnlichen Verbindungen

Structural Differences and Similarities

The following table highlights key structural variations among 5-phenyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)oxazole-2-carboxamide and related compounds:

Key Observations :

- The target compound uniquely combines oxazole and isoxazole rings, whereas analogs like and feature only isoxazole cores .

- Substituent positions significantly influence electronic properties. For example, the thiophen-2-yl group in the target compound is attached to the isoxazole C5, while in , it is linked via a methylene bridge to the isoxazole .

Comparison with Analogs :

Physicochemical and Electronic Properties

Density functional theory (DFT) studies () highlight the role of exact exchange and correlation-energy functionals in predicting properties like solubility and bioavailability. The target compound’s extended π-system (phenyl, thiophene, isoxazole) likely results in:

Q & A

Q. How can researchers optimize the synthesis of 5-phenyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)oxazole-2-carboxamide to improve yield and purity?

- Methodological Answer : Synthesis optimization involves multi-step protocols, including cycloaddition for isoxazole ring formation (e.g., nitrile oxide and dipolarophile reactions) and coupling reactions for introducing thiophene and oxazole substituents . Key parameters include:

- Temperature control : Lower temperatures (0–5°C) during cycloaddition reduce side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency .

- Purification : Use HPLC for isolating intermediates and final products, with mobile phases adjusted for polarity (e.g., acetonitrile/water gradients) .

Microwave-assisted synthesis or flow reactors can further enhance reaction kinetics and scalability .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., thiophene protons at δ 6.8–7.2 ppm; isoxazole carbons at ~160 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion for C₁₉H₁₄N₃O₂S requires m/z ≈ 348.08) .

- X-ray crystallography : Resolves stereochemical ambiguities, particularly for the oxazole-thiophene linkage .

Q. What preliminary assays are recommended to evaluate its biological activity?

- Methodological Answer :

- MTT assay : Screen for cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Microbial inhibition : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using agar diffusion .

- Enzyme inhibition : Assess activity against kinases (e.g., EGFR) via fluorescence-based assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for structurally analogous compounds?

- Methodological Answer : Discrepancies often arise from structural variations (e.g., methoxy vs. trifluoromethyl groups) or assay conditions . To address this:

- Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., phenyl vs. furan) and compare IC₅₀ values .

- Standardized protocols : Use identical cell lines (e.g., NIH/3T3 for cytotoxicity) and normalize results to positive controls (e.g., doxorubicin) .

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like COX-2 or β-tubulin .

Q. What strategies are effective for identifying the primary biological target of this compound?

- Methodological Answer :

- Affinity chromatography : Immobilize the compound on a resin to capture binding proteins from cell lysates .

- Surface Plasmon Resonance (SPR) : Quantify real-time interactions with recombinant proteins (e.g., kinases) .

- CRISPR-Cas9 screening : Identify gene knockouts that confer resistance to the compound’s effects .

Q. How do stereochemical and conformational factors influence its pharmacological profile?

- Methodological Answer :

- Circular Dichroism (CD) : Analyze chiral centers in the oxazole-carboxamide moiety .

- Molecular Dynamics (MD) simulations : Model conformational flexibility (e.g., thiophene ring rotation) and stability in aqueous vs. lipid environments .

- Comparative studies : Synthesize enantiomers (e.g., R vs. S configurations) and test for differential activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.